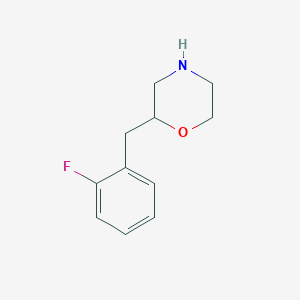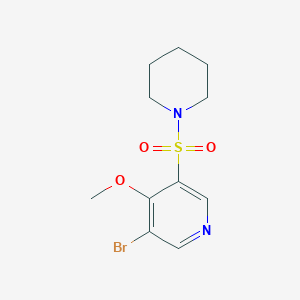
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, methoxy, and piperidin-1-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the functionalization of the pyridine ring. Common synthetic routes include:
Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the 4-position.
Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group at the 5-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation often involves the use of methanol and a base, while sulfonylation can be carried out using sulfonyl chlorides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxy-5-(morpholin-1-ylsulfonyl)pyridine
- 3-Bromo-4-methoxy-5-(pyrrolidin-1-ylsulfonyl)pyridine
Uniqueness
3-Bromo-4-methoxy-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidin-1-ylsulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds with different sulfonyl groups. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C11H15BrN2O3S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
3-bromo-4-methoxy-5-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C11H15BrN2O3S/c1-17-11-9(12)7-13-8-10(11)18(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
DRGNKZRVDMBGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



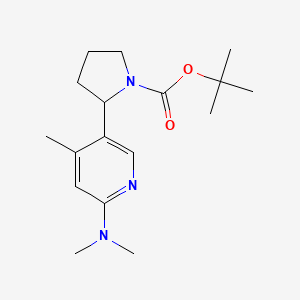
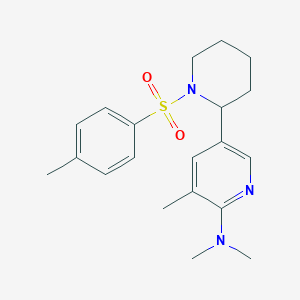

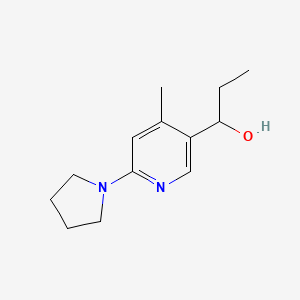
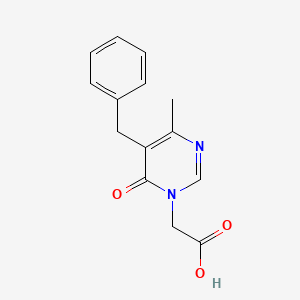
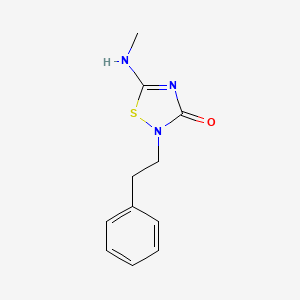
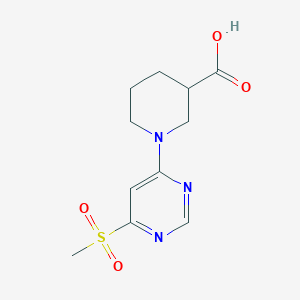
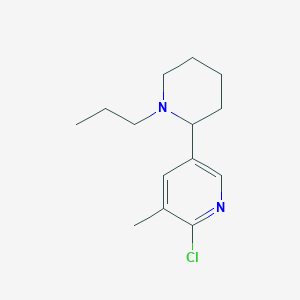
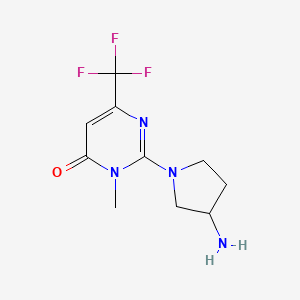

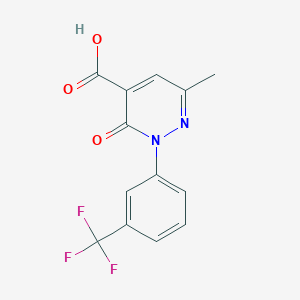
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
